Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the methyl group at the 6-position, and esterification of the carboxylate group. The acetylation of D-leucine is also a crucial step in the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or more saturated piperidine derivatives.
Scientific Research Applications
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (3R,6S)-6-methylpiperidine-3-carboxylate acetyl-D-leucinate include other piperidine derivatives and esterified amino acids. Examples include:
- Methyl (3R,6S)-6-methylpiperidine-3-carboxylate
- Acetyl-D-leucine
- Piperidine-3-carboxylate derivatives
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H30N2O5 |
---|---|
Molecular Weight |
330.42 g/mol |
IUPAC Name |
(2R)-2-acetamido-4-methylpentanoic acid;methyl (3R,6S)-6-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3.C8H15NO2/c1-5(2)4-7(8(11)12)9-6(3)10;1-6-3-4-7(5-9-6)8(10)11-2/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12);6-7,9H,3-5H2,1-2H3/t7-;6-,7+/m10/s1 |
InChI Key |
UAIQUTMXOXNFNV-DEECILGISA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(=O)OC.CC(C)C[C@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.CC(C)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.